![molecular formula C18H32O4Sn B7802711 Dibutyltin bis(acetylacetonate)](/img/structure/B7802711.png)
Dibutyltin bis(acetylacetonate)
Overview
Description
Dibutyltin bis(acetylacetonate) is a useful research compound. Its molecular formula is C18H32O4Sn and its molecular weight is 431.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibutyltin bis(acetylacetonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutyltin bis(acetylacetonate) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organotin Compound Preparation and Properties
- Mehrotra and Gupta (1965) explored the preparation of organotin compounds, focusing on β-diketone complexes of alkyltin compounds, including reactions with dibutyltin diethoxide and acetylacetone, suggesting their monomeric nature and potential octahedral configuration (Mehrotra & Gupta, 1965).
Organotin Complexes Synthesis and Structure
- Yin Han-dong et al. (2005) synthesized organotin complexes dibutyltin(IV) bis(heteroaromatic carboxylate), revealing their crystal structures and the tin atoms' coordination geometry (Yin Han-dong et al., 2005).
Microbial Degradation of Organotin Compounds
- Barug (1981) studied the microbial degradation of bis(tributyltin) oxide, highlighting the conversion into monobutyltin and dibutyltin derivatives, important for understanding environmental degradation processes (Barug, 1981).
Reactions and Reactivity Studies
- David (2001) examined the reactivity of dibutyltin derivatives, proposing mechanisms for triple activation in certain reactions (David, 2001).
Spectroscopic Studies
- Leblanc and Nelson (1976) conducted infrared spectroscopic studies of dibutyltin compounds, providing insights into their cis and trans isomers in solutions (Leblanc & Nelson, 1976).
Organotin Complexes in Steroid Chemistry
- Pérez and Maier (1995) utilized bis(tributyltin)oxide for the deprotection of steroid esters, showcasing its application in organic synthesis (Pérez & Maier, 1995).
Antimicrobial Properties
- Chen Hong-mei (2007) synthesized a dibutyltin(IV) complex with antimicrobial activities, contributing to the field of bioactive organotin compounds (Chen Hong-mei, 2007).
NMR Spectroscopy in Organotin Chemistry
- Otera et al. (1983) characterized di-t-butyltin bis(chelates) using 119Sn NMR spectra, contributing to the understanding of organotin coordination compounds (Otera et al., 1983).
Polymerization Initiators
- Kricheldorf et al. (2001) investigated dibutyltin bisalkoxides as initiators in the polymerization of lactones, contributing to material science and polymer chemistry (Kricheldorf et al., 2001).
Antibacterial Activity of Organotin Compounds
- Hadi et al. (2021) synthesized dibutyltin(IV) bis-(3-hydroxybenzoate) and studied its antibacterial activity, highlighting the potential of organotin compounds in medicinal chemistry (Hadi et al., 2021).
properties
IUPAC Name |
(Z)-4-[dibutyl-[(Z)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.2C4H9.Sn/c2*1-4(6)3-5(2)7;2*1-3-4-2;/h2*3,6H,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDDHYAAWVNATK-VGKOASNMSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=CC(=O)C)C)OC(=CC(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](O/C(=C\C(=O)C)/C)(O/C(=C\C(=O)C)/C)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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